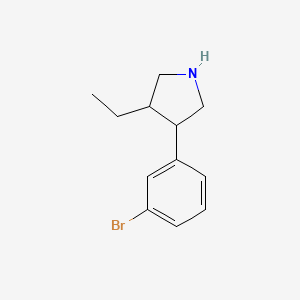

3-(3-Bromophenyl)-4-ethylpyrrolidine

Description

3-(3-Bromophenyl)-4-ethylpyrrolidine is a brominated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 3-bromophenyl group at position 3 and an ethyl group at position 2. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their structural rigidity, which enhances binding affinity to biological targets. Comparative analysis must therefore rely on structurally or functionally related compounds, such as brominated aromatic systems and pyrrolidine analogs .

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

3-(3-bromophenyl)-4-ethylpyrrolidine |

InChI |

InChI=1S/C12H16BrN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3 |

InChI Key |

ZSHMDXWJMRPYKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4-ethylpyrrolidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated phenyl compound with an ethylpyrrolidine derivative using a palladium catalyst and a boron reagent .

Industrial Production Methods

Industrial production of 3-(3-Bromophenyl)-4-ethylpyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

3-(3-Bromophenyl)-4-ethylpyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on brominated aromatic compounds, particularly chalcones and pyridine derivatives.

Halogen-Substituted Chalcones

Chalcones with bromophenyl groups (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4)) exhibit cytotoxic activity against MCF-7 breast cancer cells. Key findings include:

| Compound | IC₅₀ (μg/mL) | Key Structural Features |

|---|---|---|

| Compound 1 (Chlorophenyl) | 1,484.75 | 4-Chlorophenyl, no bromine |

| Compound 3 (3-Bromophenyl) | 42.22 | 3-Bromophenyl + p-tolyl group |

| Compound 4 (3-Bromophenyl) | 22.41 | 3-Bromophenyl + 4-isopropylphenyl group |

Key Observations :

- The presence of a 3-bromophenyl group (Compounds 3 and 4) significantly enhances cytotoxicity compared to the chlorophenyl analog (Compound 1), which showed negligible activity .

- Substituent effects: The 4-isopropylphenyl group in Compound 4 further lowers IC₅₀ (22.41 μg/mL) compared to Compound 3 (42.22 μg/mL), suggesting bulky substituents may improve target binding or membrane permeability .

Pyridine Derivatives

Its safety profile highlights hazards typical of brominated compounds, such as respiratory irritation and environmental toxicity .

Mechanistic and Pharmacological Insights

- Cytotoxicity Mechanism : Brominated chalcones (Compounds 3–4) likely inhibit cancer cell proliferation via ROS generation or tubulin disruption , mechanisms common to halogenated aromatics .

- Safety Considerations : Brominated compounds often require careful handling (e.g., 4-(3-Bromophenyl)pyridine’s GHS hazard warnings), suggesting similar precautions for 3-(3-Bromophenyl)-4-ethylpyrrolidine .

Biological Activity

3-(3-Bromophenyl)-4-ethylpyrrolidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring substituted with a bromophenyl group and an ethyl group, contributing to its unique electronic properties and biological interactions. The molecular formula is C12H14BrN, with a molecular weight of approximately 254.17 g/mol. The bromine atom plays a crucial role in the compound's reactivity and binding affinity with various biological macromolecules.

Preliminary studies indicate that 3-(3-Bromophenyl)-4-ethylpyrrolidine interacts with specific molecular targets, including enzymes and receptors, leading to various biological effects. The compound's structure allows it to modulate biological pathways, potentially influencing processes such as cell signaling and enzyme activity.

Key Interactions

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptor Modulation : It has been suggested that this compound could act on specific receptors, influencing cellular responses.

Biological Activity Overview

The biological activity of 3-(3-Bromophenyl)-4-ethylpyrrolidine has been explored through various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies on related pyrrolidine derivatives demonstrate significant anticancer effects through the modulation of signaling pathways involved in tumor growth.

- Antimicrobial Properties : Some derivatives of pyrrolidine are known for their antimicrobial activities, suggesting that 3-(3-Bromophenyl)-4-ethylpyrrolidine may also exhibit similar effects.

- Neuropharmacological Effects : The structure of this compound suggests potential interactions with neurotransmitter systems, warranting further investigation into its possible neuropharmacological applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(3-Bromophenyl)-4-ethylpyrrolidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| 3-(2-Chlorophenyl)-4-ethylpyrrolidine | Chlorine instead of bromine | Different electronic properties due to chlorine |

| 3-(2-Fluorophenyl)-4-ethylpyrrolidine | Fluorine instead of bromine | Variations in reactivity influenced by fluorine |

| 3-(2-Iodophenyl)-4-ethylpyrrolidine | Iodine instead of bromine | Increased size and lower electronegativity |

| 3-(4-Bromophenyl)-4-ethylpyrrolidine | Bromine positioned at para position | Different steric hindrance affecting reactivity |

Case Studies

- Anticancer Research : A study demonstrated that similar pyrrolidine derivatives induced apoptosis in prostate cancer cells by targeting specific signaling pathways (PMC4932933). This suggests that 3-(3-Bromophenyl)-4-ethylpyrrolidine may have comparable effects and could be a candidate for further investigation in cancer therapy.

- Enzyme Interaction Studies : Research on enzyme inhibitors has shown that compounds like 3-(3-Bromophenyl)-4-ethylpyrrolidine can effectively inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to antibacterial effects (BenchChem).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.